molecular formula C31H25N B14232774 N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine CAS No. 693818-48-3

N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine

Cat. No.: B14232774
CAS No.: 693818-48-3
M. Wt: 411.5 g/mol
InChI Key: HCQCGOUGJVFCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene core substituted with a diphenylethenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with 2,2-diphenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Diphenylethenyl)-N-phenylamine: Lacks the methyl group on the phenyl ring.

    N-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)naphthalen-1-amine: Contains a chlorine substituent instead of a methyl group.

    N-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)naphthalen-1-amine: Contains a methoxy group instead of a methyl group.

Uniqueness

N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is unique due to the specific combination of substituents on the naphthalene core, which can influence its chemical reactivity and potential applications. The presence of the methyl group on the phenyl ring can also affect its electronic properties and interactions with other molecules.

Properties

CAS No.

693818-48-3

Molecular Formula

C31H25N

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,2-diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine

InChI

InChI=1S/C31H25N/c1-24-19-21-28(22-20-24)32(31-18-10-16-25-15-8-9-17-29(25)31)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-23H,1H3

InChI Key

HCQCGOUGJVFCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.